

# Monomethylsulochrin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Monomethylsulochrin

Cat. No.: B161492

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## An In-depth Analysis of the Fungal Metabolite Monomethylsulochrin for Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **Monomethylsulochrin**, a benzophenone natural product. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical structure, quantitative data, experimental protocols, and potential biological activities.

### Chemical Structure and Properties

**Monomethylsulochrin** is a benzophenone derivative with the chemical formula  $C_{18}H_{18}O_7$ .<sup>[1]</sup> Its systematic IUPAC name is methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate.<sup>[1]</sup> This fungal metabolite has been isolated from various species, including *Aspergillus fumigatus* and *Rumex* species.<sup>[1]</sup>

The chemical structure of **Monomethylsulochrin** is characterized by a benzophenone core, which consists of two aryl groups connected to a carbonyl group. This structural motif is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Table 1: Physicochemical Properties of **Monomethylsulochrin**

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>18</sub> O <sub>7</sub>	PubChem[1]
Molecular Weight	346.3 g/mol	PubChem[1]
IUPAC Name	methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate	PubChem[1]
InChI	InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3	PubChem[1]
InChIKey	XJOBKBUGVMLSEJ-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	<chem>CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=C(C(=C2OC)O)C(=O)OC)O</chem>	PubChem[1]
XLogP3	3.3	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	7	PubChem
Rotatable Bond Count	6	PubChem

## Biological Activity

**Monomethylsulochrin** has demonstrated notable antibacterial and antiparasitic activities. This makes it a compound of interest for the development of new therapeutic agents.

Table 2: Reported Biological Activities of **Monomethylsulochrin**

Activity	Target Organism	Measurement	Value	Source
Antibacterial	Staphylococcus aureus	Minimum Inhibitory Concentration (MIC)	31.25 µg/mL	ChemicalBook
Antileishmanial	Leishmania amazonensis (promastigote)	IC <sub>50</sub>	18.04 ± 1.11 µM	Frontiers in Cellular and Infection Microbiology[2]
Antileishmanial	Leishmania amazonensis (intracellular amastigote)	IC <sub>50</sub>	5.09 ± 1.06 µM	Frontiers in Cellular and Infection Microbiology[3]
Cytotoxicity	Peritoneal Macrophages	CC <sub>50</sub>	91.63 ± 1.28 µM	Frontiers in Cellular and Infection Microbiology[3]

## Experimental Protocols

### Isolation and Purification of Monomethylsulochrin from *Aspergillus* sp.

This protocol describes the isolation and purification of **Monomethylsulochrin** from a fungal culture.[2]

#### 1. Fungal Cultivation:

- Inoculate sterile rice medium (200 g of rice and 100 ml of water in 1 L Erlenmeyer flasks) with mycelia of *Aspergillus* sp. from a PDA medium.
- Incubate the flasks at 25°C for 28 days.

#### 2. Extraction:

- Macerate the resulting fungal biomass with ethyl acetate.
- Filter the mixture and evaporate the ethyl acetate from the filtrate under reduced pressure to obtain a crude extract.

### 3. Chromatographic Purification:

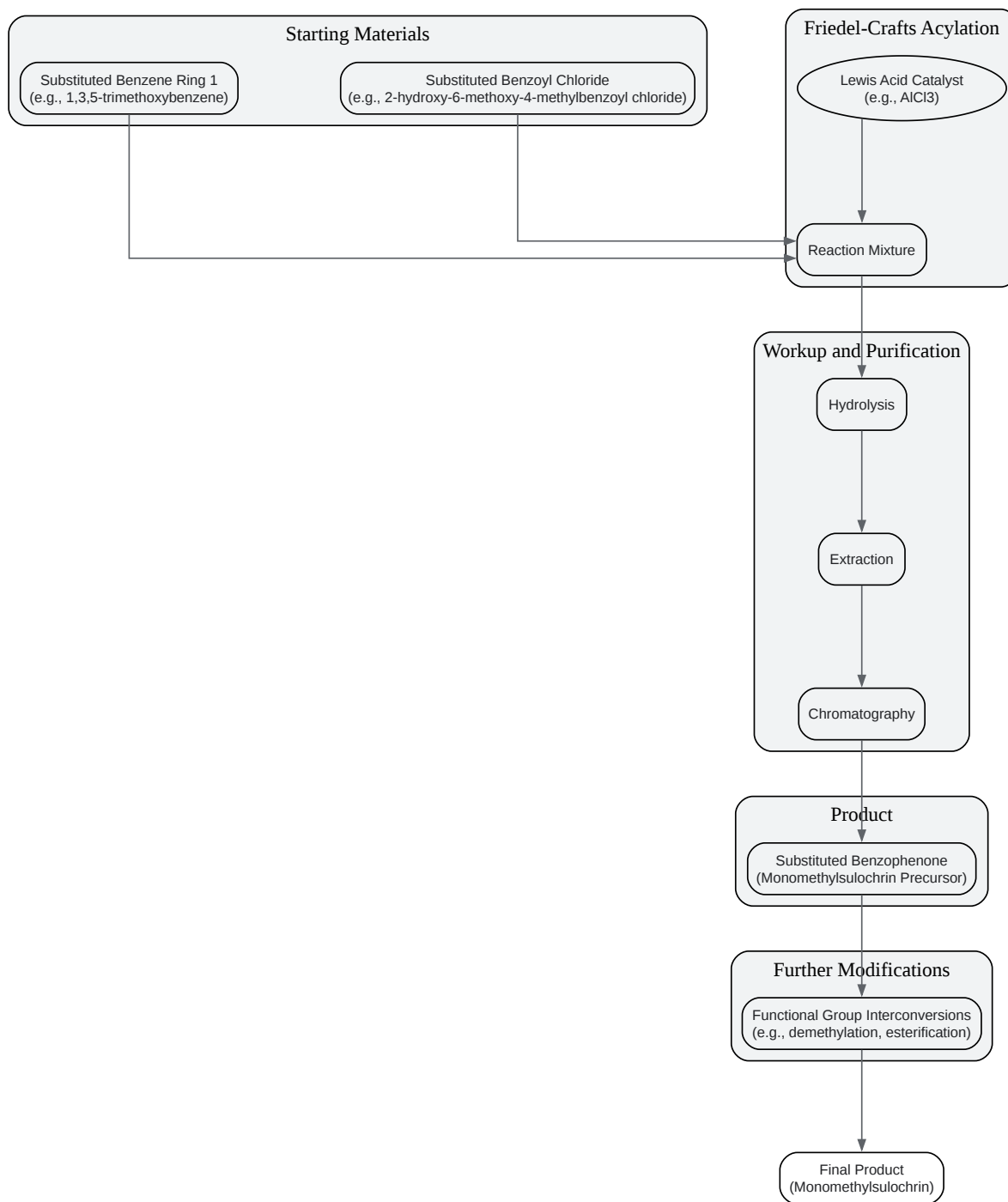
- Subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC).
- Column: Sunfire™ prep C18 OBD (5 µm, 19 mm × 150 mm).
- Mobile Phase: A gradient of H<sub>2</sub>O/MeOH (from 50% to 100% MeOH) over 30 minutes.
- Flow Rate: 13.0 ml/min.
- Detection: Photodiode Array (PDA) detector, scanning from 210–600 nm, with monitoring at 256 nm.
- Collect the fraction corresponding to **Monomethylsulochrin**.

### 4. Structure Elucidation:

- Confirm the identity and purity of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The APCI(+) mass spectrum should show a peak at  $m/z$  347  $[M+H]^+$ , and the <sup>1</sup>H and <sup>13</sup>C NMR spectra should be consistent with the structure of **Monomethylsulochrin**.[\[2\]](#)

## General Synthetic Approach for Benzophenone Analogs

While a specific total synthesis of **Monomethylsulochrin** is not readily available in the literature, a general and adaptable synthetic strategy for substituted benzophenones involves the Friedel-Crafts acylation reaction.[\[4\]](#) This can be followed by further modifications to achieve the desired substitution pattern.



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Caption: Generalized workflow for the synthesis of **Monomethylsulochrin**.

## Protocol for Determining Minimum Inhibitory Concentration (MIC) against *Staphylococcus aureus*

This protocol outlines the broth microdilution method to determine the MIC of **Monomethylsulochrin** against *S. aureus*.

### 1. Preparation of Bacterial Inoculum:

- Culture *S. aureus* in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
- Dilute the overnight culture to achieve a standardized inoculum density (e.g.,  $5 \times 10^5$  CFU/mL).<sup>[5]</sup>

### 2. Preparation of **Monomethylsulochrin** Dilutions:

- Prepare a stock solution of **Monomethylsulochrin** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

### 3. Inoculation and Incubation:

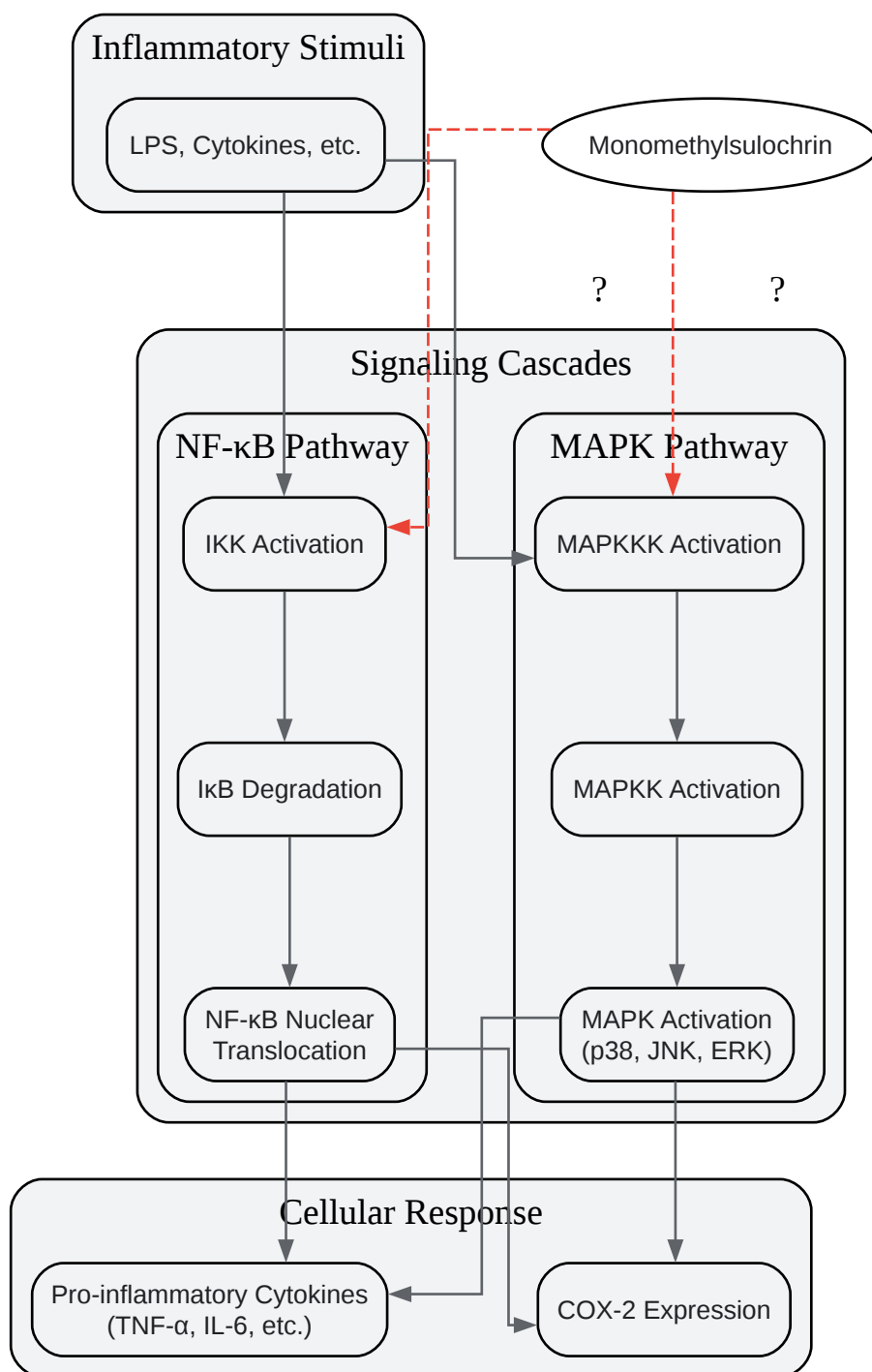
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include positive (bacteria and broth, no compound) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.

### 4. Determination of MIC:

- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of **Monomethylsulochrin** that completely inhibits visible bacterial growth.<sup>[6]</sup>

## Potential Signaling Pathway Interactions

The anti-inflammatory properties of many natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for **Monomethylsulochrin**'s interaction with these pathways is currently lacking, its structural similarity to other bioactive benzophenones suggests it may exert its effects through similar mechanisms.



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Caption: Potential inhibitory effects of **Monomethylsulochrin** on inflammatory pathways.

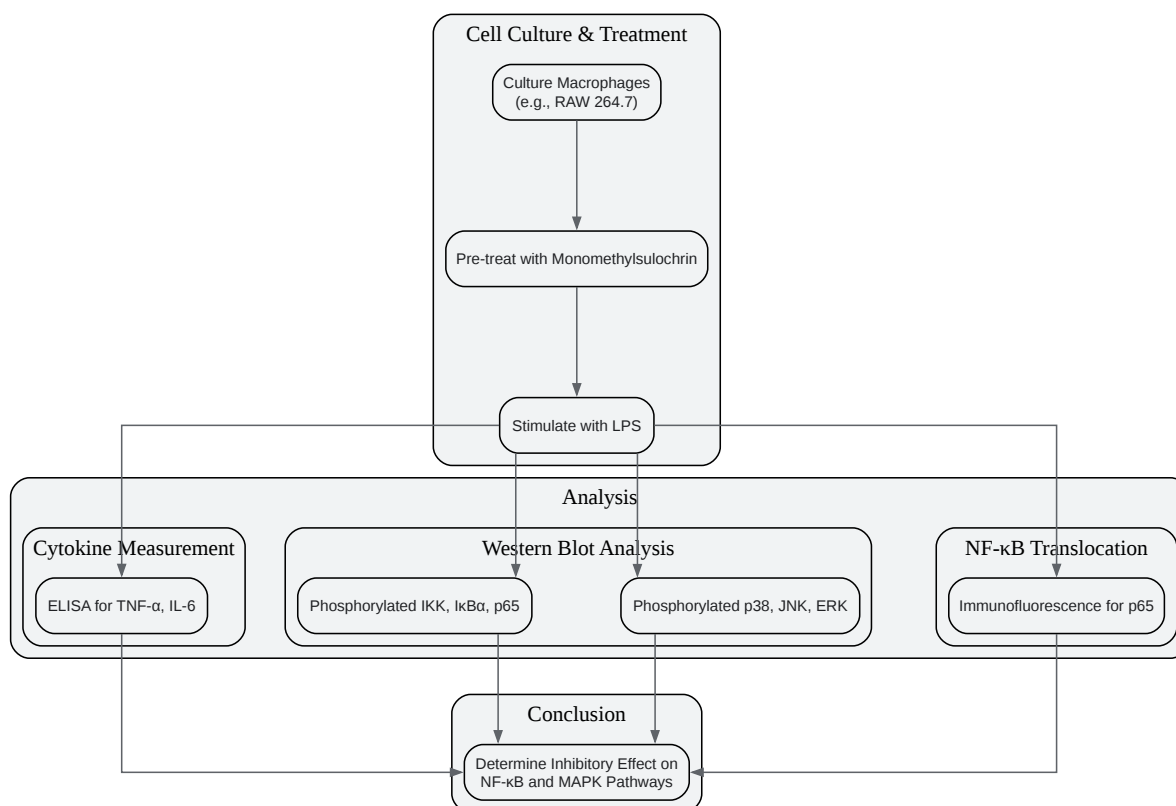
The diagram above illustrates the canonical NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli leading to the production of pro-inflammatory mediators.



Based on the known anti-inflammatory activities of similar compounds, it is hypothesized that **Monomethylsulochrin** may inhibit these pathways at one or more key steps.

## Proposed Experimental Workflow to Investigate Signaling Pathway Modulation

To elucidate the mechanism of action of **Monomethylsulochrin**, the following experimental workflow is proposed:



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